Henatinib maleate

Description

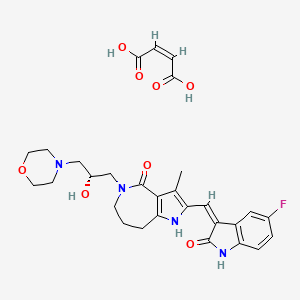

Structure

3D Structure of Parent

Properties

CAS No. |

1239269-52-3 |

|---|---|

Molecular Formula |

C29H33FN4O8 |

Molecular Weight |

584.6 g/mol |

IUPAC Name |

(Z)-but-2-enedioic acid;2-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-5-[(2R)-2-hydroxy-3-morpholin-4-ylpropyl]-3-methyl-1,6,7,8-tetrahydropyrrolo[3,2-c]azepin-4-one |

InChI |

InChI=1S/C25H29FN4O4.C4H4O4/c1-15-22(12-19-18-11-16(26)4-5-20(18)28-24(19)32)27-21-3-2-6-30(25(33)23(15)21)14-17(31)13-29-7-9-34-10-8-29;5-3(6)1-2-4(7)8/h4-5,11-12,17,27,31H,2-3,6-10,13-14H2,1H3,(H,28,32);1-2H,(H,5,6)(H,7,8)/b19-12-;2-1-/t17-;/m1./s1 |

InChI Key |

UGVGACHPGHZDMO-LMERLFCISA-N |

Isomeric SMILES |

CC1=C(NC2=C1C(=O)N(CCC2)C[C@@H](CN3CCOCC3)O)/C=C\4/C5=C(C=CC(=C5)F)NC4=O.C(=C\C(=O)O)\C(=O)O |

Canonical SMILES |

CC1=C(NC2=C1C(=O)N(CCC2)CC(CN3CCOCC3)O)C=C4C5=C(C=CC(=C5)F)NC4=O.C(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Identification and Classification As a Tyrosine Kinase Inhibitor

Henatinib (B1684633) maleate (B1232345) is the maleate salt form of henatinib, a small molecule that functions as a multi-targeted tyrosine kinase inhibitor. ontosight.ai Its mechanism of action involves the inhibition of several receptor tyrosine kinases (RTKs) that are crucial for tumor growth and angiogenesis, the process of forming new blood vessels. ontosight.ai

By targeting these specific kinases, henatinib maleate disrupts the signaling pathways that are essential for the proliferation and survival of tumor cells. ontosight.ai The primary targets of henatinib include Vascular Endothelial Growth Factor Receptors (VEGFRs), which play a key role in angiogenesis. medkoo.com It also shows inhibitory activity against other RTKs such as the mast/stem cell growth factor receptor (c-Kit) and platelet-derived growth factor receptors (PDGFR) alpha and beta, though to a lesser degree. medkoo.com The inhibition of these pathways can ultimately lead to a reduction in tumor growth and metastasis. ontosight.ai

Table 1: Key Tyrosine Kinases Targeted by Henatinib

| Kinase Target | Primary Function in Cancer |

| VEGFR2 | Promotes angiogenesis and tumor cell proliferation. medkoo.com |

| c-Kit | Involved in cell signaling pathways that can drive tumor growth. medkoo.com |

| PDGFRα/β | Plays a role in cell growth, proliferation, and angiogenesis. medkoo.com |

Overview of Research Trajectory and Potential Applications

The research into henatinib (B1684633) maleate (B1232345) has primarily focused on its potential as an anti-cancer agent. ontosight.airesearchgate.net Its ability to inhibit multiple RTKs involved in tumor progression has made it a subject of interest for various cancer types. ontosight.ai Preclinical studies have explored its efficacy in models of breast, lung, and colon cancer. ontosight.ai

Structurally similar to sunitinib (B231), another multi-targeted tyrosine kinase inhibitor, henatinib was developed with the aim of creating a potent and orally bioavailable anti-tumor agent. medkoo.com Research has demonstrated its broad and potent anti-tumor activities in these preclinical settings. The development of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of henatinib in human plasma and urine was undertaken to support clinical pharmacokinetic studies. However, a Phase I clinical trial assessing the safety and tolerability of henatinib in patients with advanced solid malignancies was terminated, and its current development status is not publicly known. ncats.io

Current Status in Preclinical Evaluation

Henatinib (B1684633) maleate (B1232345) is currently under preclinical evaluation as a potential anticancer drug. researchgate.netresearchgate.netnih.gov A significant part of this evaluation has involved the development and validation of methods to quantify the compound in biological samples, which is crucial for pharmacokinetic studies. researchgate.netresearchgate.netnih.gov

One such study successfully developed a high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to measure henatinib maleate concentrations in rat plasma. researchgate.netnih.gov This method was applied to a preclinical pharmacokinetic study in rats following a single oral administration of the drug. researchgate.netnih.gov The results of these preclinical evaluations have shown that henatinib possesses potent anti-tumor activities. However, its progression has been hampered by poor pharmacokinetic properties and a challenging toxicity profile observed in these early studies. ontosight.ai

Table 2: Highlights of Preclinical Research on this compound

| Research Focus | Key Findings | Reference |

| Quantification Method | A sensitive LC-MS/MS method was developed for quantifying henatinib in rat plasma. | researchgate.netnih.gov |

| Pharmacokinetic Studies | The developed method was successfully used in preclinical pharmacokinetic studies in rats. | researchgate.netnih.gov |

| Antitumor Activity | Demonstrated broad and potent antitumor activities in various preclinical cancer models. | |

| Clinical Development | Clinical development has been limited due to unfavorable pharmacokinetic properties and toxicity. | ontosight.ai |

Nomenclature and Research Context

Target Receptor Tyrosine Kinase Identification

Henatinib maleate exhibits its anti-tumor effects by targeting a range of receptor tyrosine kinases. ontosight.ai

Vascular Endothelial Growth Factor Receptors (VEGFRs), including VEGFR2 (KDR)

A primary target of this compound is the Vascular Endothelial Growth Factor Receptor (VEGFR) family, with particular selectivity for VEGFR2, also known as Kinase Insert Domain Receptor (KDR). guidetomalariapharmacology.orgguidetopharmacology.orgguidetomalariapharmacology.org VEGFR2 is a key mediator of angiogenesis, a process that is often upregulated in tumor cells to support their growth and spread. medkoo.comcancer.gov By inhibiting VEGFR2, this compound disrupts the signaling cascade that promotes the formation of new blood vessels, thereby potentially starving the tumor of essential nutrients and oxygen. medkoo.comcancer.gov

Fibroblast Growth Factor Receptors (FGFRs)

Fibroblast Growth Factor Receptors (FGFRs) are another class of RTKs inhibited by this compound. ontosight.ai The FGFR signaling pathway plays a role in tumor cell proliferation, angiogenesis, and survival. nih.gov Inhibition of this pathway by henatinib contributes to its broad-spectrum anti-tumor effects. ontosight.ai

Mast/Stem Cell Growth Factor Receptor (c-Kit)

This compound also inhibits the mast/stem cell growth factor receptor, commonly known as c-Kit. cancer.govchemsrc.com Similar to its action on PDGFRs, the inhibition of c-Kit by henatinib is less pronounced than its effect on VEGFR2. medkoo.comcancer.gov The c-Kit receptor is implicated in various cellular functions, and its inhibition can interfere with tumor cell growth and survival. ontosight.ai

Cellular and Molecular Signaling Pathway Disruption

The inhibition of multiple RTKs by this compound leads to the disruption of critical downstream cellular and molecular signaling pathways. ontosight.ai

Inhibition of Tumor Cell Proliferation Pathways

By blocking the activity of VEGFRs, PDGFRs, FGFRs, and c-Kit, this compound effectively disrupts the signaling cascades that promote tumor cell proliferation and survival. medkoo.comontosight.ai The simultaneous inhibition of these pathways can lead to a more comprehensive blockade of the molecular mechanisms driving cancer progression. This multi-targeted approach may result in the inhibition of tumor growth and metastasis. ontosight.ai The disruption of these pathways ultimately hinders the uncontrolled division and spread of cancer cells. ontosight.ainih.gov

Compound Information

| Compound Name |

| This compound |

| Henatinib |

| Sunitinib (B231) |

Table 1: Kinase Inhibition Profile of this compound

| Target Kinase | Activity | Role in Cancer |

| VEGFR2 (KDR) | Potent Inhibition | Angiogenesis, Tumor Cell Proliferation |

| PDGFRα, PDGFRβ | Inhibition | Cell Growth, Proliferation, Migration |

| FGFRs | Inhibition | Tumor Cell Proliferation, Angiogenesis, Survival |

| c-Kit | Inhibition | Cell Growth, Proliferation, Survival |

Disruption of Cell Survival Mechanisms

Cancer cells employ various strategies to evade programmed cell death (apoptosis), ensuring their continued proliferation and survival. A key element in this is the hyperactivation of pro-survival signaling pathways. oncotarget.com The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a critical cancer survival route, with its components regulating the tumor microenvironment and promoting cell survival. oncotarget.com

Henatinib's action contributes to the disruption of these mechanisms. By inhibiting upstream receptor tyrosine kinases, henatinib obstructs the signals that would otherwise activate these downstream survival cascades. ontosight.ai In many cancers, the endosome-lysosome pathway, which is responsible for degrading activated growth factor receptors, is defective. This leads to sustained signaling from these receptors, amplifying pro-survival pathways. thno.org Therapeutic interventions that inhibit these perpetually active kinases can counteract this survival advantage. While tolerable levels of cellular stress, such as from the endoplasmic reticulum (ER), can paradoxically promote the survival of tumor cells, the targeted inhibition of key survival kinases remains a viable strategy to induce cell death. nih.gov The inhibition of RTKs by molecules like henatinib disrupts the signals that drive these pro-survival pathways, thereby promoting apoptosis in cancer cells.

Anti-angiogenic Mechanisms

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process for tumor growth, providing oxygen and nutrients to proliferating cancer cells. frontiersin.orgfrontiersin.org This process is primarily driven by signaling pathways initiated by vascular endothelial growth factor (VEGF) and its receptors (VEGFRs). nih.govmdpi.com this compound functions as a potent inhibitor of several RTKs that are centrally involved in angiogenesis, including VEGFRs, platelet-derived growth factor receptors (PDGFRs), and fibroblast growth factor receptors (FGFRs). ontosight.ai

The inhibition of these receptors by henatinib disrupts the angiogenic cascade:

VEGFR Inhibition : As a crucial mediator of angiogenesis, the VEGFR family (VEGFR-1, -2, and -3) is a primary target. nih.gov By blocking VEGFRs, henatinib directly interferes with the signaling initiated by VEGF, which is essential for endothelial cell proliferation, migration, and the formation of new capillaries. ontosight.aimdpi.com

PDGFR Inhibition : Pericytes, cells that cover blood vessels, are stabilized by PDGF/PDGFR signaling. Inhibiting this pathway can disrupt vessel maturation, complementing the effects of VEGFR blockade and helping to overcome resistance to anti-angiogenic therapies. frontiersin.org

FGFR Inhibition : The FGF/FGFR pathway is another pro-angiogenic route that can contribute to resistance when the VEGF pathway is blocked. frontiersin.orgdrugbank.com Henatinib's ability to also inhibit FGFRs provides a multi-pronged attack on tumor angiogenesis. ontosight.ai

Anti-angiogenic therapies can induce hypoxia (low oxygen) within the tumor, which in turn can activate hypoxia-inducible factors (HIFs) like HIF1α. frontiersin.org HIF1α can upregulate a host of pro-angiogenic genes, representing a potential mechanism of resistance. frontiersin.orgfrontiersin.org By targeting multiple key angiogenic receptors simultaneously, henatinib aims to create a more comprehensive and durable blockade of new blood vessel formation.

Key Angiogenic Receptor Tyrosine Kinases Targeted by Henatinib

| Receptor Family | Role in Angiogenesis | Effect of Inhibition by Henatinib |

|---|---|---|

| VEGFRs (Vascular Endothelial Growth Factor Receptors) | Primary drivers of endothelial cell proliferation and migration. nih.govmdpi.com | Blocks the main angiogenic signaling pathway, preventing new vessel growth. ontosight.ai |

| PDGFRs (Platelet-Derived Growth Factor Receptors) | Crucial for the recruitment and stabilization of pericytes around new vessels. frontiersin.org | Disrupts vessel maturation and stability. ontosight.ai |

| FGFRs (Fibroblast Growth Factor Receptors) | An alternative pro-angiogenic pathway often implicated in resistance to anti-VEGF therapy. frontiersin.orgdrugbank.com | Overcomes a key resistance mechanism by blocking FGF-driven angiogenesis. ontosight.ai |

Interplay with Key Oncogenic Pathways (e.g., RAF/MEK/ERK, PI3K/Akt/mTOR, JAK/STAT)

The receptor tyrosine kinases that henatinib inhibits are located at the apex of major intracellular signaling cascades that govern cell fate. The RAF/MEK/ERK and PI3K/Akt/mTOR pathways are two of the most frequently hyper-activated signaling routes in human cancer, promoting cell proliferation, survival, and metastasis. oncotarget.comoncotarget.com

RAF/MEK/ERK Pathway : This pathway is a critical regulator of cell proliferation. nih.gov Growth factor receptors, including PDGFR and FGFR, can activate Ras, which in turn initiates a phosphorylation cascade through Raf, MEK, and finally ERK. oncotarget.comnih.gov Activated ERK moves to the nucleus to regulate transcription factors that drive cell division. By inhibiting RTKs, henatinib effectively cuts off the upstream signals required for the activation of this entire pathway.

PI3K/Akt/mTOR Pathway : This cascade is central to cell growth, survival, and metabolism. nih.govnih.gov It is also activated by RTKs, which recruit and activate PI3K. nih.gov This leads to the activation of Akt, which has numerous downstream targets, including the mTOR complex, a master regulator of protein synthesis and cell growth. nih.govnih.gov Inhibition of RTKs by henatinib prevents the initiation of this pro-survival signaling. Targeting this pathway is considered a strategy to eliminate cancer stem cells. oncotarget.com In some contexts, the inhibition of one pathway can lead to the compensatory activation of another; for instance, blocking the PI3K/Akt/mTOR pathway has been observed to trigger the activation of the Ras/MEK/ERK pathway as a resistance mechanism. oncotarget.com

JAK/STAT Pathway : This pathway is essential for transmitting signals from cytokines and growth factors and is critically involved in regulating the immune response and cell growth. wikipedia.org While some RTKs can activate the JAK/STAT pathway, it is often activated independently. mdpi.com Kinase inhibitors that block JAKs can suppress the signaling of pro-inflammatory cytokines. wikipedia.org While henatinib's primary targets are VEGFR, PDGFR, and FGFR, crosstalk between these pathways and the JAK/STAT pathway is a known phenomenon in cancer biology, suggesting that henatinib's effects may extend to modulating JAK/STAT signaling indirectly. mdpi.com

Comparative Molecular Pharmacology with Related Kinase Inhibitors

This compound belongs to a class of multi-targeted tyrosine kinase inhibitors (TKIs). ontosight.ai Its pharmacological profile can be understood by comparing it to other TKIs that target similar pathways, such as lenvatinib (B1674733) and sunitinib. These drugs are generally non-selective and inhibit multiple tyrosine kinases, which can lead to both therapeutic benefits and off-target effects. graphyonline.com

Most small molecule kinase inhibitors are designed to be competitive with adenosine (B11128) triphosphate (ATP), binding to the kinase's ATP-binding site to prevent phosphorylation and subsequent signal transduction. nih.govuniversiteitleiden.nl The selectivity of a TKI—its ability to inhibit specific kinases while sparing others—is a crucial aspect of its pharmacological profile and often dictates its efficacy and toxicity. nih.govelevartx.com

For example, sunitinib is a multitargeted TKI known to inhibit VEGFRs, PDGFRs, KIT, and FLT3. universiteitleiden.nl Lenvatinib also inhibits a range of RTKs, including VEGFR1-3, FGFR1-4, PDGFRα, KIT, and RET. drugbank.com Comparative biochemical analyses show that while different TKIs may share a primary target like VEGFR2, their broader selectivity profiles can vary significantly. elevartx.com Rivoceranib, for instance, was found to be highly selective for VEGFR2 compared to ten other approved kinase inhibitors, including lenvatinib. elevartx.com Lenvatinib itself was shown to inhibit 31 additional kinases by 50% or more in that particular study. elevartx.com

These differences in kinase inhibition profiles are clinically relevant, as toxicities associated with VEGFR inhibitors are often attributed to their effects on kinases other than the primary target. elevartx.com A more selective inhibitor may allow for more effective targeting with fewer off-target side effects. elevartx.com The metabolism of these drugs, often involving cytochrome P450 (CYP) enzymes, and their interaction with drug transport proteins are also key pharmacological characteristics that differ among TKIs and influence their clinical use. graphyonline.comuniversiteitleiden.nl

Comparative Kinase Inhibition Profile

| Kinase Inhibitor | Primary Kinase Targets | Structural Class (if available) |

|---|---|---|

| Henatinib | VEGFRs, PDGFRs, FGFRs ontosight.ai | Pyrroloazepine drugbank.com |

| Lenvatinib | VEGFR1-3, FGFR1-4, PDGFRα, KIT, RET drugbank.com | Not specified in results |

| Sunitinib | VEGFRs, PDGFRs, KIT, FLT3, RET universiteitleiden.nl | Not specified in results |

| Imatinib | BCR-ABL, c-KIT, PDGFR graphyonline.com | Pyrimidine derivative graphyonline.com |

| Bosutinib | BCR-ABL, SRC family kinases graphyonline.com | Quinazoline (B50416) derivative graphyonline.com |

| Rivoceranib | Highly selective for VEGFR2 elevartx.com | Not specified in results |

Classification of Drug Resistance: Intrinsic vs. Acquired

Drug resistance is broadly categorized into two main types:

Intrinsic Resistance: This refers to the inherent lack of sensitivity of cancer cells to a drug from the outset of therapy. nih.govoncotarget.com This can be caused by pre-existing factors within the tumor, such as specific genetic polymorphisms or the presence of alternative signaling pathways that are already active. nih.govoncotarget.com For instance, a germline deletion polymorphism in the BIM gene, which is essential for apoptosis, can mediate intrinsic resistance to tyrosine kinase inhibitors (TKIs) by favoring the production of non-functional BIM splice forms. oncotarget.com This type of resistance is often associated with a heterogeneous tumor landscape where resistant cell clones are already present before treatment begins. nih.gov

Acquired Resistance: This is more common and occurs when a tumor that initially responded to treatment begins to grow and progress. nih.govfrontiersin.org This form of resistance develops under the selective pressure of the therapy, where cancer cells evolve and develop new mechanisms to evade the drug's effects. nih.gov These "escape" mechanisms can include the development of secondary mutations in the drug's target protein, the activation of bypass signaling pathways that compensate for the inhibited target, or histological transformation of the tumor. nih.govnih.gov

Molecular Mechanisms of Resistance to Tyrosine Kinase Inhibitors

The mechanisms by which tumors develop resistance to TKIs like Henatinib are complex and multifaceted. They often involve genetic and epigenetic alterations that restore the signaling pathways that the drug is designed to block.

One of the most well-documented mechanisms of acquired resistance is the emergence of secondary mutations in the kinase domain of the target protein. These mutations can alter the drug's binding site, reducing its efficacy.

EGFR T790M Mutation: In the context of EGFR inhibitors, the T790M mutation is the most common mechanism of acquired resistance, accounting for approximately 50-60% of cases in patients treated with first- and second-generation TKIs. amegroups.orgoncotarget.comnih.gov This mutation involves the substitution of a threonine (T) with a methionine (M) at position 790 in the EGFR kinase domain. nih.gov The bulkier methionine residue is thought to cause steric hindrance, impairing the binding of drugs like gefitinib (B1684475) and erlotinib. nih.gov It also increases the affinity of the mutant receptor for ATP, further reducing the potency of ATP-competitive inhibitors. mdpi.com While second-generation irreversible inhibitors like afatinib (B358) were developed to overcome this, T790M remains a major resistance mechanism. oncotarget.comoncotarget.com Third-generation TKIs were specifically designed to target EGFR-mutant tumors harboring the T790M mutation. nih.gov

EGFR C797S Mutation: With the clinical use of third-generation EGFR inhibitors that overcome T790M-mediated resistance, a new resistance mutation has emerged: C797S. nih.govnih.gov These third-generation drugs form a covalent bond with cysteine 797 in the EGFR binding pocket. nih.gov The C797S mutation, which replaces cysteine with serine, prevents this covalent bond from forming, rendering the inhibitors ineffective. nih.gov The emergence of this tertiary mutation highlights the continuous evolution of tumors under therapeutic pressure. nih.gov

Table 1: Key EGFR Mutations in TKI Resistance

| Mutation | Consequence | Associated TKI Resistance | Citation(s) |

|---|---|---|---|

| T790M | Steric hindrance of drug binding; increased ATP affinity. | First- and Second-Generation (e.g., Gefitinib, Erlotinib, Afatinib) | amegroups.orgoncotarget.comnih.govmdpi.com |

| C797S | Prevents covalent bond formation with the inhibitor. | Third-Generation (e.g., Osimertinib) | nih.govnih.gov |

Tumors can circumvent the blockade of a primary oncogenic pathway by activating alternative, parallel signaling routes. This allows cancer cells to maintain downstream signaling required for proliferation and survival, even when the primary target, such as EGFR, is effectively inhibited. nih.govnih.gov

Several bypass tracks have been identified in resistance to EGFR TKIs:

MET Amplification: Amplification of the MET proto-oncogene is a significant mechanism of acquired resistance, occurring in up to 20% of TKI-resistant cases. nih.govnih.gov Increased MET signaling can drive resistance by activating downstream pathways like PI3K/AKT, effectively bypassing the need for EGFR signaling. nih.gov

HER2 Amplification: Amplification of HER2 (ERBB2), another member of the ErbB family of receptors, is another recognized bypass mechanism that can confer resistance to EGFR inhibitors. mdpi.comnih.gov

AXL Activation: The receptor tyrosine kinase AXL can also be activated, often through overexpression of AXL or its ligand GAS6, to confer TKI resistance. amegroups.org

HGF Overexpression: Overexpression of hepatocyte growth factor (HGF), the ligand for the MET receptor, can induce resistance by activating the MET pathway. mdpi.comoncotarget.com High HGF levels have been associated with poor outcomes in patients treated with EGFR-TKIs. oncotarget.com

Resistance can also arise from genetic alterations in components of the signaling pathways downstream of the targeted kinase. Even if Henatinib successfully inhibits its target, these downstream mutations can reactivate the pathway, rendering the upstream blockade ineffective.

For example, the RAS-MAPK pathway is a critical downstream effector of EGFR. While activating KRAS mutations are not typically found to be acquired during EGFR TKI therapy, amplification of MAPK1 (which encodes the ERK protein) has been identified as a resistance mechanism. amegroups.org This leads to increased ERK signaling, which can be overcome by the addition of a MEK or ERK inhibitor. amegroups.org

The ultimate goal of many cancer therapies is to induce apoptosis, or programmed cell death. Resistance can occur if the cell's apoptotic machinery is compromised. mdpi.commdpi.com

BIM Deletion Polymorphism: BIM is a pro-apoptotic protein from the BCL-2 family that is crucial for TKI-induced apoptosis. researchgate.netdovepress.com A common germline deletion polymorphism in the BIM gene leads to alternative splicing that produces inactive BIM isoforms lacking the critical pro-apoptotic BH3 domain. researchgate.netnih.gov This polymorphism is sufficient to cause intrinsic resistance to TKIs because it impairs the ability of the drug to trigger cell death. oncotarget.comresearchgate.net This mechanism of resistance is not absolute but contributes to a reduced sensitivity to treatment. dovepress.com

Tumors are not composed of a uniform population of cells; instead, they are a heterogeneous collection of distinct subclones with different molecular characteristics. nih.govijbs.comnih.gov This intratumor heterogeneity is a major driver of drug resistance. ijbs.comdovepress.com

Before treatment even begins, a tumor may contain a small subpopulation of cells that are already resistant to a particular drug. nih.gov When the drug is administered, it eliminates the sensitive cells, but allows the pre-existing resistant clones to survive and proliferate, eventually leading to a relapse of the disease. nih.gov This clonal evolution under the selective pressure of therapy means that the molecular makeup of a tumor can change over time, acquiring new mutations and resistance mechanisms. ijbs.comdovepress.com The ability to analyze the complete genomic landscape of a tumor, rather than just a single biopsy sample, is therefore critical for understanding and overcoming resistance driven by heterogeneity. dovepress.com

Alterations in Apoptotic Machinery

Development of Preclinical Models for Resistance Studies

Preclinical models are indispensable tools for investigating the mechanisms of acquired drug resistance. crownbio.com These models, which include both laboratory-grown cell cultures and animal systems, allow researchers to simulate the process of resistance development and test new therapies in a controlled environment. crownbio.comresearchgate.net

In Vitro Generation of Resistant Cell Lines

A fundamental approach to studying drug resistance is the development of resistant cancer cell lines in vitro. nih.gov This process typically involves exposing a drug-sensitive parental cancer cell line to gradually increasing concentrations of a therapeutic agent, such as henatinib, over an extended period. nih.govnih.gov This method selects for cells that have developed molecular alterations allowing them to survive and multiply despite the presence of the drug. mdpi.com This technique has been successfully used to create models of resistance for various tyrosine kinase inhibitors (TKIs). nih.govwuxibiology.com

For instance, in studies involving other EGFR TKIs, resistant cell lines have been established from parental lines like the H1975 non-small cell lung carcinoma (NSCLC) line, which harbors an EGFR T790M mutation. nih.gov These resistant cells often exhibit a significantly higher half-maximal inhibitory concentration (IC50) compared to the original parental cells, confirming their drug-resistant phenotype. nih.gov Such models are invaluable for identifying the specific genetic or signaling pathway changes that confer resistance. nih.gov

Table 1: Representative In Vitro Models of TKI Resistance This table illustrates the types of resistant models developed for TKIs, which are relevant to understanding potential resistance mechanisms for henatinib.

| Parental Cell Line | Cancer Type | Inducing Drug Class | Common Resistance Mechanisms Observed |

|---|---|---|---|

| HCC827 | NSCLC (EGFR exon 19 del) | EGFR TKI | MET Gene Amplification, AXL activation crownbio.com |

| H1975 | NSCLC (EGFR L858R/T790M) | 3rd Gen EGFR TKI | EGFR-independent signaling, EMT, Autophagy nih.gov |

| SK-BR-3 | Breast Cancer (HER2+) | Anti-HER2 Therapy | Changes in HER family receptor activity (e.g., HER4), MAPK pathway activation mdpi.com |

In Vivo Resistance Models

To study drug resistance in a more biologically complex setting that includes the tumor microenvironment, researchers utilize in vivo models, primarily in mice. nih.govnih.gov There are two main types of xenograft models used:

Cell Line-Derived Xenografts (CDX): In this approach, the in vitro-generated resistant cancer cell lines are implanted into immunocompromised mice. researchgate.netcrownbio.com This allows researchers to validate the resistance observed in cell culture and to assess the efficacy of strategies aimed at overcoming this resistance within a living organism. crownbio.com

Patient-Derived Xenografts (PDX): These models involve the direct implantation of tumor tissue from a patient into an immunodeficient mouse. crownbio.com PDX models are considered to be highly clinically relevant as they better retain the genetic diversity and architectural complexity of the original human tumor. crownbio.comcrownbio.com They can be developed from patients who have relapsed on TKI therapy, providing a powerful platform to study clinically relevant resistance mechanisms and test novel drug combinations.

These in vivo models are crucial for late-stage preclinical testing and for understanding systemic effects that cannot be observed in cell culture alone. crownbio.com

Research into Strategies to Counter Resistance

The insights gained from preclinical resistance models fuel the development of strategies to circumvent or reverse drug resistance. Key research avenues include combining henatinib with other targeted agents and identifying entirely new molecular targets that emerge in resistant tumors.

Combination Therapeutic Approaches

A primary strategy to combat resistance is the use of combination therapies. nih.gov By targeting multiple signaling pathways simultaneously, it is possible to block the "escape routes" that cancer cells use to bypass the effects of a single drug. nih.govmdpi.com Research into TKI resistance has highlighted several logical combinations:

Targeting Bypass Pathways: When resistance to an EGFR or HER2 inhibitor like henatinib occurs through the activation of a parallel signaling pathway, a logical approach is to combine the TKI with an inhibitor of that bypass pathway. nih.gov For example, MET amplification is a known mechanism of resistance to EGFR TKIs. mdpi.com In such cases, combining an EGFR inhibitor with a MET inhibitor (e.g., crizotinib (B193316) or capmatinib) can restore sensitivity. wuxibiology.commdpi.com

Vertical Pathway Inhibition: Another strategy involves targeting different nodes within the same signaling cascade. In HER2-positive cancers, resistance can be mediated by the persistent activation of downstream effectors like the PI3K/AKT/mTOR pathway. nih.gov Combining a HER2 inhibitor with a PI3K, AKT, or mTOR inhibitor can create a more comprehensive and durable blockade of this critical survival pathway. nih.govresearchgate.net

Table 2: Rationale for Combination Therapies in TKI Resistance

| Resistance Mechanism | Therapeutic Strategy | Example Drug Classes |

|---|---|---|

| Activation of MET Receptor (Bypass Pathway) | Dual inhibition of primary target and MET | EGFR/HER2 Inhibitor + MET Inhibitor mdpi.com |

| Activation of PI3K/AKT Pathway (Downstream) | Vertical inhibition of primary target and downstream effector | EGFR/HER2 Inhibitor + PI3K/AKT/mTOR Inhibitor nih.gov |

| Upregulation of Alternative Receptors (e.g., AXL) | Co-targeting of primary target and alternative receptor | EGFR/HER2 Inhibitor + AXL Inhibitor |

Identification of Novel Targets to Overcome Resistance

The process of acquiring drug resistance can create new vulnerabilities in cancer cells, which can be exploited as novel therapeutic targets. mdpi.commdpi.com Advanced molecular profiling techniques, such as genomic sequencing and proteomic analysis of resistant preclinical models, are used to uncover these new dependencies. mdpi.combiorxiv.org

For example, the identification of MET amplification in EGFR TKI-resistant lung cancer models directly established MET as a new, high-value therapeutic target in that specific resistance context. mdpi.com Similarly, studies on resistance to other targeted therapies have revealed that cancer cells can become dependent on DNA repair pathways, cell cycle regulators, or metabolic processes that were not critical in the original, drug-sensitive state. biorxiv.orgcancer.gov By identifying and targeting these emergent vulnerabilities, it may be possible to selectively eliminate drug-resistant tumor cells. biorxiv.orgcancer.gov

Biomarker Discovery and Validation in Preclinical Research

Identification of Predictive and Prognostic Biomarkers

The identification of biomarkers in preclinical research is a foundational step toward personalized medicine. nih.gov For a multi-targeted inhibitor like Henatinib (B1684633) maleate (B1232345), which acts on Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and Fibroblast Growth Factor Receptors (FGFRs), this process is complex. ontosight.ai Biomarkers are broadly categorized as predictive or prognostic.

Prognostic biomarkers provide information about the likely outcome of the cancer patient, regardless of the specific treatment administered. oncotarget.com In the context of the pathways targeted by Henatinib maleate, preclinical studies on other inhibitors have investigated markers like high tumor mutational burden (TMB) or the expression of interferon-gamma gene signatures as independent prognostic factors. oncotarget.com

Predictive biomarkers are used to identify individuals who are more likely to respond to a specific treatment. tandfonline.com For therapies targeting the VEGFR, PDGFR, and FGFR pathways, the search for predictive biomarkers is an intense area of research. Preclinical evidence for inhibitors of these pathways suggests that genetic alterations such as gene amplification, mutations, and translocations in the receptor genes (e.g., FGFR1, FGFR2, FGFR3) can be potent markers of sensitivity. aacrjournals.orgnih.gov For instance, preclinical models have shown that FGFR1 amplification can render some cancers highly sensitive to FGFR inhibition. oncotarget.com Similarly, the activation status of the target receptor, such as the level of phosphorylated PDGFR, is explored as a potential predictive biomarker. patsnap.com

While specific predictive or prognostic biomarkers for this compound have not been detailed in available preclinical research, the strategy involves assessing markers related to its known targets. The following table summarizes the types of biomarkers commonly investigated for inhibitors of the pathways targeted by this compound.

| Biomarker Category | Potential Examples | Rationale | Relevant Pathways |

| Genetic Alterations | Gene Amplifications, Mutations, Translocations | Direct drivers of oncogenic signaling and drug target dependency. | FGFR, PDGFR |

| Protein Expression & Activation | Phosphorylated VEGFR, PDGFR, or downstream effectors (pERK, pS6) | Measures direct target engagement and pathway inhibition. aacrjournals.orgpatsnap.com | VEGFR, PDGFR, FGFR |

| Circulating Factors | Plasma VEGF-A, soluble VEGFRs (sVEGFRs) | Reflects systemic response to anti-angiogenic therapy. nih.govnih.gov | VEGFR |

| Cellular Markers | Circulating Endothelial Cells (CECs), Circulating Tumor Cells (CTCs) | Indicates impact on tumor vasculature and dissemination. nih.govnih.gov | VEGFR, PDGFR |

The ultimate goal is to identify a biomarker or a signature that reliably predicts which tumors will respond to this compound, thereby sparing patients from the toxicities of ineffective therapy. nih.gov

Methodological Approaches for Biomarker Research

A variety of advanced methodologies are employed in preclinical studies to discover and validate biomarkers for novel therapeutic agents like this compound.

"Omics" technologies provide a global, high-throughput view of the molecular landscape of cancer cells and their response to treatment. researchgate.net These approaches are central to identifying novel biomarker candidates.

Genomics: This involves sequencing the DNA of tumors to identify genetic aberrations. For inhibitors targeting FGFR and PDGFR, genomic approaches are used to find alterations like FGFR gene amplifications or fusions, which can predict sensitivity. nih.govnih.gov Large-scale cancer cell line encyclopedias are used to correlate genomic datasets with drug sensitivity, providing strong preclinical evidence for predictive biomarkers. nih.gov

Transcriptomics: This analyzes the complete set of RNA transcripts, revealing gene expression patterns. It can identify the upregulation of specific signaling pathways or compensatory mechanisms that arise in response to treatment. researchgate.net For example, transcriptomic analysis can reveal if tumor cells evade therapy by modifying their gene expression profiles. patsnap.com

Proteomics: This is the large-scale study of proteins, including their expression levels and post-translational modifications, such as phosphorylation. Mass spectrometry-based proteomics can directly measure the inhibition of target kinases like VEGFR, PDGFR, and FGFR by assessing their phosphorylation status. This provides a direct pharmacodynamic biomarker of drug activity. aacrjournals.org Integrating proteomic data with genomic and transcriptomic data (proteogenomics) offers a more comprehensive understanding of drug response and resistance. tandfonline.com

Functional imaging techniques offer non-invasive methods to assess treatment response early and can serve as valuable biomarkers. mdpi.comresearchgate.net For anti-angiogenic agents like this compound, imaging can visualize the physiological effects of inhibiting VEGFR.

Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI): This is one of the most consistent imaging biomarkers for VEGF inhibitors. mdpi.com It measures parameters related to blood vessel permeability and blood flow. A reduction in these parameters can indicate that the anti-angiogenic drug is effectively disrupting the tumor vasculature, making it a promising predictive and pharmacodynamic biomarker. mdpi.com

Positron Emission Tomography (PET): PET imaging using various tracers can assess different biological processes. For example, 18F-fluoromisonidazole (18F-FMISO) PET can be used to image tumor hypoxia, which can be altered by anti-angiogenic therapies. mdpi.com

Radiomics: This approach involves the high-throughput extraction of a large number of quantitative features from medical images. molab.es These features, which describe tumor shape, intensity, and texture, can be correlated with underlying molecular properties and clinical outcomes, though this is an emerging area.

Liquid biopsies involve the sampling and analysis of non-solid biological tissues, primarily blood, to detect cancer-derived material. nih.gov This minimally invasive method offers a powerful tool for monitoring tumor dynamics and resistance. nih.govcancertodaymag.orgprecisionformedicine.com

Circulating Tumor DNA (ctDNA): Analysis of ctDNA can identify the same genetic alterations found in tumor tissue biopsies, such as mutations in key oncogenes. It allows for real-time monitoring of tumor evolution and the emergence of resistance mutations during therapy. nih.gov

Circulating Tumor Cells (CTCs): CTCs are cells that have detached from a primary tumor and entered the bloodstream. Their quantification and characterization can provide prognostic information and insight into the metastatic process. In preclinical models, monitoring CTC levels can serve as a surrogate endpoint to evaluate the efficacy of drugs like this compound that impact tumor cell dissemination. nih.govrarecells.com

Preclinical animal models are indispensable for studying drug efficacy and for the discovery and validation of biomarkers. aacrjournals.orgcrownbio.com These models bridge the gap between in vitro experiments and human clinical trials. mdpi.com

Patient-Derived Xenografts (PDX): In PDX models, tumor tissue from a human patient is implanted into an immunodeficient mouse. These models are considered to better recapitulate the heterogeneity and molecular characteristics of human tumors compared to traditional cell line-based xenografts. They are crucial for testing whether a candidate biomarker (e.g., a specific FGFR fusion) correlates with the response to an inhibitor like this compound in vivo.

Genetically Engineered Mouse Models (GEMMs): GEMMs are mice that have been engineered to carry specific cancer-causing genetic alterations. These models are valuable for studying the role of specific oncogenic pathways and for evaluating targeted therapies in a more immunologically intact system.

Orthotopic Models: In these models, human tumor cells are implanted into the corresponding organ in an animal (e.g., prostate cancer cells into the mouse prostate). This can better mimic the tumor microenvironment and its influence on drug response and biomarker expression. aacrjournals.org

Different large animal models, including rats, dogs, and monkeys, are also used, particularly for pharmacokinetic and toxicological studies, which are an essential component of preclinical evaluation. researchgate.netnih.govnih.gov

Liquid Biopsies

Assay Development and Analytical Validation for Biomarkers

Once a potential biomarker is identified, a robust and reliable assay must be developed and validated to measure it accurately and consistently. nih.gov This process ensures that the biomarker can be used to make critical decisions in later stages of drug development. lachmanconsultants.comprecisionformedicine.com

The validation process establishes the performance characteristics of an assay, including:

Accuracy: The closeness of the measured value to the true value.

Precision: The degree of agreement among a series of measurements from the same sample.

Specificity: The ability of the assay to measure only the intended analyte, without interference from other substances.

Sensitivity: The lowest amount of the analyte that can be reliably detected (Limit of Detection, LOD) and quantified (Limit of Quantification, LOQ).

Reproducibility: The ability of the assay to produce the same results over time and in different laboratories.

A key example of assay development relevant to this compound is the creation of methods to quantify the drug itself in biological matrices, which is essential for pharmacokinetic (PK) studies. A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the quantification of this compound in rat and human plasma. researchgate.net This type of assay is crucial for understanding how the drug is absorbed, distributed, metabolized, and excreted, and for correlating drug exposure with pharmacodynamic biomarker response. researchgate.net

The development of such analytical methods is governed by regulatory guidelines and is a prerequisite for moving a drug candidate into clinical trials. lachmanconsultants.comhumanjournals.com The table below outlines key parameters for the validated LC-MS/MS assay for this compound in rat plasma. researchgate.net

| Parameter | Finding |

| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Matrix | Rat Plasma |

| Extraction Method | Protein Precipitation |

| Linear Range | 5.0 - 1000 ng/mL |

| Intra-day Precision (RSD) | < 9.7% |

| Inter-day Precision (RSD) | < 9.7% |

| Accuracy (RE) | Within ± 3.1% |

Medicinal Chemistry and Analog Development

Rational Design and Synthesis of Henatinib (B1684633) Maleate (B1232345) and its Analogues

The rational design of Henatinib was predicated on established principles of tyrosine kinase inhibition, integrating three critical structural components onto a 4-anilinoquinazoline (B1210976) scaffold. This scaffold is a well-known "privileged structure" for ATP-competitive kinase inhibitors, serving as the foundation for first-generation drugs like Gefitinib (B1684475) and Erlotinib.

The design strategy for Henatinib incorporated:

The 4-Anilinoquinazoline Core: This heterocyclic system mimics the adenine (B156593) portion of ATP, enabling the molecule to bind reversibly to the kinase hinge region through hydrogen bonding.

An Electrophilic "Warhead": At the 6-position of the quinazoline (B50416) ring, an N-acryloyl group was introduced. This group functions as a Michael acceptor, designed to form a specific and irreversible covalent bond with a cysteine residue (Cys797 in EGFR; Cys805 in HER2) located near the ATP-binding site. This covalent modification was engineered to provide sustained inhibition and overcome resistance mutations that affect the binding of reversible inhibitors.

The synthesis of Henatinib and its analogues generally follows a convergent route. A key intermediate, 4-chloro-6-nitroquinazoline, is first prepared. The 7-position is functionalized via nucleophilic aromatic substitution (SNAr) with the desired alcohol, such as 2-(morpholino)ethanol, to install the solubilizing group. The nitro group at the 6-position is then reduced to an amine. This amino group is subsequently acylated with acryloyl chloride to introduce the reactive Michael acceptor. In the final key step, the chlorine atom at the 4-position is displaced by the appropriate aniline (B41778) (in Henatinib's case, 3-chloro-4-fluoroaniline) under thermal or acid-catalyzed conditions to yield the final product. The maleate salt is then formed to improve stability and handling.

Structure-Activity Relationship (SAR) Studies

Extensive SAR studies have been conducted to understand how modifications to each part of the Henatinib molecule impact its inhibitory potency and selectivity. These studies have been crucial for validating the initial design principles and for guiding the development of next-generation inhibitors.

Key SAR findings include:

The C6-Acrylamide Moiety: This group is indispensable for irreversible inhibition and high potency. Replacement of the acrylamide (B121943) with a less reactive propanamide or a simple acetamide (B32628) group leads to a dramatic loss of inhibitory activity against both EGFR and HER2, converting the molecule into a much weaker, reversible inhibitor. This confirms the critical role of the covalent bond formation in achieving potent, sustained kinase inactivation.

The C7-Alkoxy Substituent: The nature of the side chain at the C7-position significantly influences the compound's potency and physicochemical properties. While the morpholinoethoxy group in Henatinib provides a good balance, studies have shown that varying the terminal amine or the length of the alkyl linker can modulate activity. For instance, replacing the morpholine (B109124) with larger or more basic groups like piperazine (B1678402) can alter cellular uptake and target engagement.

The C4-Anilino Group: The substitution pattern on the 3-chloro-4-fluoroaniline (B193440) ring is critical for optimal fitting into the hydrophobic pocket of the kinase domain. Removal or repositioning of the halogen atoms generally results in a significant decrease in potency. This specific substitution pattern is a feature shared with other potent inhibitors like Lapatinib, highlighting its importance for high-affinity binding.

The following interactive table summarizes representative SAR data for analogues based on the Henatinib scaffold, illustrating the impact of modifications at the C6 and C7 positions on enzymatic inhibition.

| Compound | C6-Substituent | C7-Substituent | EGFR IC₅₀ (nM) | HER2 IC₅₀ (nM) | Inhibition Mode |

|---|---|---|---|---|---|

| Henatinib | Acrylamide | 4-(Morpholino)ethoxy | 2.5 | 11 | Irreversible |

| Analogue 1 | Propanamide | 4-(Morpholino)ethoxy | >1000 | >1500 | Reversible |

| Analogue 2 | Acrylamide | Methoxy | 15 | 65 | Irreversible |

| Analogue 3 | Acrylamide | 4-(Piperidino)ethoxy | 4.1 | 20 | Irreversible |

| Analogue 4 | H (unsubstituted) | 4-(Morpholino)ethoxy | >5000 | >5000 | Reversible |

Exploration of Chemical Space for Improved Inhibitory Profiles

Building on initial SAR studies, medicinal chemists have systematically explored the chemical space around the Henatinib scaffold to identify new analogues with improved properties. The goals of this exploration include enhancing potency, improving selectivity against other kinases, and developing compounds active against drug-resistant mutant forms of EGFR, such as the T790M gatekeeper mutation.

This exploration has involved the synthesis and evaluation of large libraries of compounds with variations at three primary positions:

The C7 Solubilizing Group: A wide array of amines and linkers have been evaluated to fine-tune solubility, cell permeability, and metabolic stability.

The C4 Anilino Moiety: Different substitution patterns on the aniline ring have been explored to optimize interactions within the ATP-binding pocket and modulate the kinase selectivity profile. For example, replacing the aniline with other aromatic or heteroaromatic systems has been investigated.

The C6 Electrophile: While the acrylamide is highly effective, other electrophilic groups (e.g., vinyl sulfonamides, butynamides) have been explored to alter the reactivity and selectivity of the covalent interaction.

This systematic approach allows for the mapping of structure-property relationships, leading to the identification of compounds with distinct biological profiles. For example, certain modifications might yield a highly potent but less selective inhibitor, while others could produce a moderately potent but exquisitely selective compound.

The table below shows hypothetical data representing how exploration of the C4-anilino group can modulate the kinase selectivity profile.

| Compound | C4-Anilino Group | EGFR IC₅₀ (nM) | HER2 IC₅₀ (nM) | VEGFR2 IC₅₀ (nM) |

|---|---|---|---|---|

| Henatinib | 3-Chloro-4-fluoroaniline | 2.5 | 11 | >1000 |

| Analogue 5 | 3-Ethynylaniline | 1.8 | 9 | >1000 |

| Analogue 6 | Aniline | 85 | 250 | >2000 |

| Analogue 7 | 3-Methyl-4-methoxyaniline | 45 | 180 | 850 |

Development of Chemical Probes and Molecular Tools

The irreversible binding mechanism of Henatinib makes it an excellent platform for the development of chemical probes and molecular tools for chemical biology research. By modifying the Henatinib structure with a reporter tag, researchers can create activity-based probes (ABPs) to study kinase activity, target engagement, and inhibitor selectivity directly in complex biological systems.

The design of a Henatinib-based ABP typically involves attaching a tag—such as a biotin (B1667282) moiety for affinity purification or a fluorescent dye (e.g., rhodamine, BODIPY) for imaging—to a part of the molecule that does not interfere with kinase binding. The C7-solubilizing chain is an ideal location for such a modification, as it projects out of the ATP-binding pocket and into the solvent.

These probes are used to:

Confirm Target Engagement: By treating cells or cell lysates with a tagged probe, researchers can use the reporter tag to pull down or visualize the proteins that have been covalently modified, confirming that the inhibitor is binding to its intended targets (EGFR, HER2).

Identify Off-Targets: Proteomic techniques, such as mass spectrometry, can be combined with biotin-tagged probes to identify the complete set of proteins that are covalently labeled in a cell, revealing potential off-targets of the inhibitor.

Profile Kinase Activity: ABPs can be used in competitive binding assays to measure the potency and selectivity of other, non-tagged inhibitors.

The development of these tools has provided invaluable insights into the mechanism of action of covalent inhibitors and has helped to validate their target profiles in a cellular context.

Synthetic Methodologies for Analogue Generation

The generation of diverse Henatinib analogues for SAR and chemical space exploration relies on robust and flexible synthetic methodologies. Both target-oriented and diversity-oriented approaches have been employed.

Target-oriented synthesis (TOS) focuses on the efficient and high-yield production of a single, specific compound, such as Henatinib itself or a high-priority analogue. The synthetic route is linear or convergent and optimized for the specific target. The key steps, as described in section 6.1, involve the sequential construction of the quinazoline core, installation of the C7-substituent, reduction of the C6-nitro group, acylation to form the warhead, and final coupling with the C4-aniline. Each step is optimized to maximize the yield and purity of the desired product. This approach is essential for producing sufficient quantities of a lead compound for in-depth biological evaluation.

Diversity-oriented synthesis (DOS) aims to rapidly generate a large library of structurally diverse analogues from a common intermediate. This approach is ideal for efficiently exploring chemical space and building comprehensive SAR maps. In the context of Henatinib analogues, a DOS strategy would typically utilize a late-stage common intermediate, such as 6-amino-4-chloro-7-[2-(morpholino)ethoxy]quinazoline.

This key intermediate can then be subjected to parallel synthesis, where it is reacted with:

A library of different acylating agents (e.g., various substituted acryloyl chlorides, sulfonyl chlorides) to explore different electrophilic warheads at the C6-position.

A library of different anilines or other amino-heterocycles to explore a wide range of substituents at the C4-position.

By using automated or semi-automated parallel synthesis platforms, hundreds or thousands of unique analogues can be generated and screened, dramatically accelerating the drug discovery process. This methodology provides the chemical matter necessary for the studies described in sections 6.2 and 6.3.

Radiosynthesis of Labeled Analogues for Imaging Research

For a tyrosine kinase inhibitor (TKI) like Henatinib, which has a complex chemical structure, developing a radiolabeled analogue would require a dedicated synthetic strategy. mdpi.commedchemexpress.eumedkoo.com This process involves identifying a position on the Henatinib molecule that can be labeled without altering its biological activity and developing a rapid and efficient radiolabeling procedure. mdpi.com

Given Henatinib's structural similarity to other multitargeted tyrosine kinase inhibitors, one could surmise potential strategies for its radiosynthesis. medchemexpress.eumedkoo.com For instance, methods used for radiolabeling other TKIs often involve the introduction of ¹¹C-methyl groups or ¹⁸F-fluoroalkyl groups. nih.govnih.gov However, without specific research on Henatinib, any discussion of a synthetic route, precursor development, or resulting radiotracer properties would be purely speculative.

Detailed research findings, including data on radiochemical yield, purity, and specific activity, are crucial for evaluating the suitability of a radiotracer for preclinical and clinical imaging. nih.gov Unfortunately, no such data exists in the public domain for any radiolabeled analogue of Henatinib maleate. Therefore, it is not possible to provide the detailed research findings and data tables as requested.

Q & A

Q. What are the primary molecular targets of Henatinib maleate, and how does its target selectivity compare to structurally related TKIs like sunitinib?

this compound primarily inhibits vascular endothelial growth factor receptor 2 (VEGFR2), with secondary activity against c-Kit and platelet-derived growth factor receptors (PDGFRα/β), albeit with lower potency . Its structural similarity to sunitinib suggests overlapping target profiles, but comparative kinase inhibition assays are critical to quantify selectivity differences. For reproducibility, include IC₅₀ values for each target in dose-response experiments and validate using orthogonal methods (e.g., Western blotting for phospho-receptor inhibition) .

Q. What preclinical models are most appropriate for evaluating this compound’s anti-angiogenic effects?

Use in vitro models like human umbilical vein endothelial cell (HUVEC) tubule formation assays and in vivo models such as Matrigel plug assays or xenograft tumors with high VEGF expression. Ensure consistency in dosing regimens (e.g., 10–50 mg/kg/day orally in mice) and monitor microvessel density via immunohistochemistry . Include negative controls (e.g., VEGF-neutralizing antibodies) to isolate compound-specific effects.

Q. How should researchers address batch-to-batch variability in this compound synthesis for pharmacological studies?

Document synthesis protocols rigorously, including solvent systems, reaction temperatures, and purification steps (e.g., column chromatography gradients). Characterize each batch using HPLC (purity >99%), mass spectrometry, and ¹H/¹³C NMR . Cross-validate biological activity across batches using standardized cell viability assays (e.g., IC₅₀ in VEGFR2-overexpressing Ba/F3 cells) .

Advanced Research Questions

Q. How can contradictory efficacy data between in vitro and in vivo studies of this compound be resolved?

Contradictions often arise from pharmacokinetic (PK) factors (e.g., bioavailability, tissue penetration) or model-specific variables (e.g., stromal interactions in tumors). Conduct PK/PD studies to correlate plasma/tissue drug levels with target engagement (e.g., VEGFR2 phosphorylation). Use physiologically based pharmacokinetic (PBPK) modeling to adjust dosing regimens . For example, if in vitro IC₅₀ is 10 nM but in vivo efficacy requires 100 nM systemic exposure, evaluate hepatic metabolism or protein binding as confounding factors .

Q. What statistical methods are recommended for analyzing dose-response relationships in this compound combination therapy studies?

Apply the Chou-Talalay method to calculate combination indices (CI) and determine synergism (CI <1), additivity (CI=1), or antagonism (CI >1). Use nonlinear regression (e.g., GraphPad Prism) to fit dose-response curves and compare monotherapy vs. combination slopes. For survival studies in xenografts, employ Kaplan-Meier analysis with log-rank tests and Cox proportional hazards models to adjust for covariates like tumor volume .

Q. What experimental strategies can identify resistance mechanisms to this compound in refractory tumors?

Perform whole-exome sequencing of pre- and post-treatment tumor samples to detect mutations in VEGFR2 or downstream pathways (e.g., PI3K/AKT). Use CRISPR-Cas9 screens to pinpoint genes whose knockout confers resistance. Validate candidates via overexpression in sensitive cell lines and assess recovery of proliferative capacity . Include functional assays (e.g., phospho-ERK/STAT3 monitoring) to map compensatory signaling.

Q. How can researchers optimize this compound’s pharmacokinetic profile for CNS-penetrant applications?

Modify formulation strategies (e.g., lipid nanoparticles) or co-administer P-glycoprotein inhibitors to enhance blood-brain barrier penetration. Conduct crossover PK studies in rodents, comparing plasma and cerebrospinal fluid (CSF) drug levels via LC-MS/MS. Use PET imaging with radiolabeled Henatinib (e.g., ¹¹C-labeled analogs) to quantify brain uptake .

Methodological Guidelines

Q. What criteria should be applied when selecting endpoints for Phase II trials of this compound in solid tumors?

Prioritize RECIST v1.1 for objective response rate (ORR) and progression-free survival (PFS). Include exploratory biomarkers (e.g., circulating VEGF levels, dynamic contrast-enhanced MRI for vascular changes) to correlate with clinical outcomes. For multi-center trials, standardize imaging protocols and centralize radiological reviews to minimize inter-site variability .

Q. How should researchers document synthetic protocols for this compound analogs in supplementary materials?

Provide step-by-step procedures with molar ratios, reaction times, and purification yields. Attach characterization data (e.g., NMR spectra, HPLC chromatograms) as supplementary files. For novel intermediates, report melting points, optical rotation, and elemental analysis .

Q. What bioanalytical methods are validated for quantifying this compound in plasma matrices?

Use reverse-phase HPLC with UV detection (λ = 240–260 nm) or LC-MS/MS with deuterated internal standards (e.g., Henatinib-d₄). Validate methods per FDA guidelines for linearity (1–1000 ng/mL), precision (CV <15%), and recovery (>85%). Include stability tests under freeze-thaw cycles and long-term storage (−80°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.